![molecular formula C18H16N2O5 B2819516 Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1356681-14-5](/img/structure/B2819516.png)

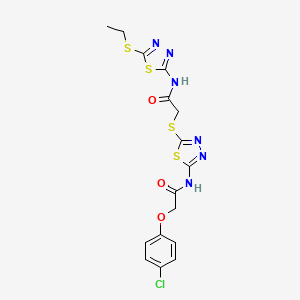

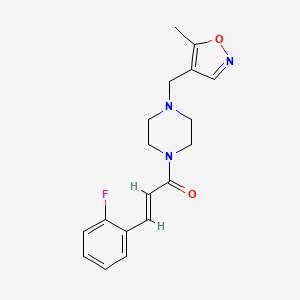

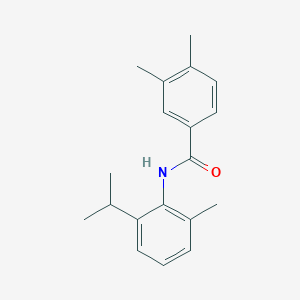

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

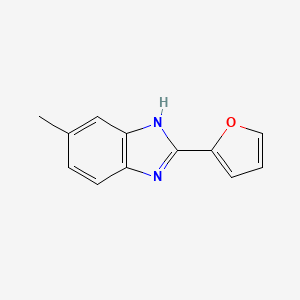

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One common method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The imidazo[1,2-a]pyridine structure consists of a pyridine ring fused with an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can synthesize imidazo[1,2-a]pyridines . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Aplicaciones Científicas De Investigación

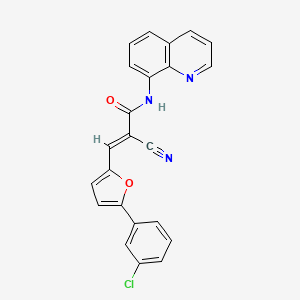

Anticancer Potential

A study highlighted the synthesis and evaluation of novel selenylated imidazo[1,2-a]pyridines designed for breast cancer chemotherapy. These compounds, including closely related derivatives, demonstrated high cytotoxicity towards MCF-7 cells, indicating potential as antiproliferative agents for breast cancer treatment through mechanisms involving cell proliferation inhibition, DNA cleavage, and apoptosis induction (Almeida et al., 2018).

Chemical Synthesis Methodologies

Research focusing on the preparation and synthetic applications of imidazo[1,2-a]pyridine derivatives showcases advances in chemical synthesis. For example, new methodologies for synthesizing these compounds involve direct oxidizing strategies and innovative synthetic routes, offering more efficient and step-economic approaches for obtaining imidazo[1,2-a]pyridine derivatives with various bioactive potentials (Lifshits et al., 2015).

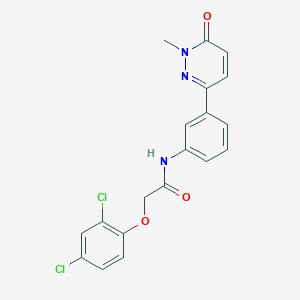

Antiprotozoal Activity

Another area of interest is the development of imidazo[1,2-a]pyridine derivatives as antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and their tetrahydro derivatives have been synthesized and evaluated for their DNA affinity and in vitro and in vivo activity against protozoal pathogens, demonstrating strong potential for treating diseases caused by Trypanosoma and Plasmodium species (Ismail et al., 2004).

Coordination Chemistry

The compound's framework has also been employed in coordination chemistry to create novel macrocyclic ligands for potential applications in catalysis and material science. These ligands, synthesized from derivatives like 2,6-bis(2-formylphenoxymethyl)pyridine, show diverse coordination behavior with various metal ions, suggesting uses in developing new materials and catalysts (Lodeiro et al., 2004).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents, revealing compounds with promising cytoprotective properties. These findings indicate a novel approach to treating ulcerative conditions, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in medicinal chemistry (Starrett et al., 1989).

Mecanismo De Acción

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the target they interact with. For example, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the cyclooxygenase (COX) enzyme, which plays a role in converting arachidonic acid to inflammatory mediators .

Propiedades

IUPAC Name |

methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUVCBNCUXUCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)